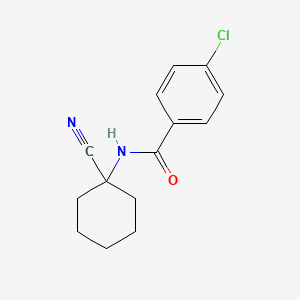

4-Chloro-N-(1-cyano-cyclohexyl)-benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives form a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.net This class of compounds is recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, analgesic, and enzyme inhibitory effects. nih.govresearchgate.netnanobioletters.com For instance, certain N-substituted benzamides are known to be effective anticancer compounds. nih.gov The amide bond, central to the benzamide structure, is a prevalent feature in biologically active molecules, and its synthesis and properties are a subject of ongoing research. nanobioletters.com The versatility of the benzamide scaffold allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological or material characteristics. nih.govacs.org Researchers continue to explore novel benzamide derivatives for applications ranging from therapeutic agents to functional materials. nanobioletters.com

Significance of the 4-Chloro-Benzamide Scaffold in Organic Synthesis

The 4-chloro-benzamide scaffold is a pivotal building block in organic synthesis. The presence of a chlorine atom at the para-position of the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity. This halogen substituent can serve as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The 4-chlorobenzoyl moiety is a common starting material in the synthesis of various heterocyclic compounds and other derivatives. cyberleninka.ruresearchgate.net

Structurally, the related compound 4-Chloro-N-cyclohexylbenzamide has been studied, revealing a chair conformation for the cyclohexyl ring. nih.govnih.gov In its crystal structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.govnih.gov This highlights the structural role the benzamide core plays in defining the solid-state arrangement of these molecules.

Table 1: Physicochemical and Structural Data of 4-Chloro-N-cyclohexylbenzamide A closely related compound illustrating the core scaffold's properties.

| Property | Value | Source |

| Molecular Formula | C13H16ClNO | nih.gov |

| Molecular Weight | 237.72 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Conformation | Cyclohexyl ring adopts a chair conformation | nih.gov |

| Hydrogen Bonding | Intermolecular N—H⋯O hydrogen bonds form chains | nih.gov |

Role of the 1-Cyano-Cyclohexyl Moiety in Molecular Design and Functionalization

The 1-cyano-cyclohexyl moiety is a valuable component in molecular design for several reasons. The cyclohexyl ring itself provides a three-dimensional, non-planar scaffold, which can be critical for achieving specific binding interactions with biological targets like enzymes or receptors. nih.govresearchgate.net This contrasts with flat aromatic systems and can lead to improved selectivity and potency.

The cyano group (C≡N) is a versatile functional group. It is strongly electron-withdrawing, influencing the electronic environment of the adjacent atoms. It can also act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov Furthermore, the cyano group can be synthetically transformed into other functional groups, such as amines or carboxylic acids, providing a route for further molecular elaboration. google.com The presence of this moiety is noted in various chemical contexts, from impurities in pharmaceuticals like Gabapentin to components of potent enzyme inhibitors. nih.govnih.gov

Overview of Research Gaps and Opportunities for 4-Chloro-N-(1-cyano-cyclohexyl)-benzamide

A review of the current scientific literature reveals that while the constituent parts of this compound are well-studied, the compound itself has received limited specific investigation. This presents several research gaps and opportunities:

Synthesis and Characterization: Detailed, peer-reviewed synthetic procedures and comprehensive characterization data (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) for the title compound are not widely available. Optimizing its synthesis would be a valuable contribution.

Biological Screening: Given the broad biological activities of benzamides, a significant opportunity exists to screen this compound for various pharmacological effects. nih.govresearchgate.net Based on related structures, potential areas of interest include anticancer, antimicrobial, and enzyme inhibitory (e.g., CDK, carbonic anhydrase) activities. nih.govnanobioletters.comnih.gov The known use of other N-cyclohexyl benzamides in treating intestinal disorders also suggests a possible avenue for investigation. google.com

Structural Biology: Elucidating the single-crystal X-ray structure of the title compound would provide definitive information about its three-dimensional shape, conformation, and intermolecular interactions in the solid state. This would allow for direct comparison with related compounds like 4-Chloro-N-cyclohexylbenzamide. nih.govnih.gov

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to understand the structure-activity relationships, guiding future experimental work.

Aims and Scope of the Academic Investigation into this compound

The primary aim of a focused academic investigation into this compound would be to bridge the existing knowledge gaps. The scope of such a study would encompass:

Chemical Synthesis: To establish and optimize a reliable synthetic pathway to produce high-purity this compound.

Physicochemical Characterization: To fully characterize the compound using a suite of modern analytical techniques, including but not limited to NMR, FT-IR, and mass spectrometry. A key goal would be to obtain single crystals suitable for X-ray diffraction to solve its three-dimensional structure.

Exploratory Biological Evaluation: To conduct a preliminary assessment of the compound's biological activity profile. This would involve in-vitro screening against a panel of targets, potentially including cancer cell lines, bacterial strains, and relevant enzymes, based on the known properties of its chemical scaffolds. nih.govnanobioletters.comnih.gov

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnection Points and Precursor Fragments

The most logical disconnection point in this compound is the amide bond. This C-N bond cleavage reveals two primary precursor fragments: a carboxylic acid derivative and an amine.

Disconnection of the Amide Bond: Breaking the amide linkage between the carbonyl group and the nitrogen atom leads to two synthons: a 4-chlorobenzoyl cation equivalent and a 1-cyano-cyclohexyl amine anion equivalent. These idealized fragments correspond to the following practical precursor molecules:

4-Chlorobenzoyl chloride: An activated form of 4-chlorobenzoic acid, which serves as the electrophilic component.

1-Amino-1-cyanocyclohexane (1-cyano-cyclohexyl amine): The nucleophilic amine component.

This primary disconnection simplifies the synthesis into the formation of an amide bond between these two key intermediates.

Strategic Approaches for Amide Bond Formation

The formation of the amide bond between 4-chlorobenzoyl chloride and 1-amino-1-cyanocyclohexane is a crucial step. The amine in this case, being attached to a tertiary carbon, presents a degree of steric hindrance. Therefore, the choice of coupling method is important to ensure an efficient reaction.

Standard amide coupling methods can be employed. The use of an acyl chloride, such as 4-chlorobenzoyl chloride, is a direct and often effective method for acylating amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For sterically hindered amines, more specialized coupling reagents and conditions might be necessary to achieve high yields. rsc.orgchimia.chnih.gov However, for the synthesis of the closely related 4-Chloro-N-cyclohexylbenzamide, a straightforward reaction between 4-chlorobenzoyl chloride and cyclohexylamine at reflux has been shown to be effective. nih.govnih.gov This suggests that similar conditions may be applicable for the synthesis of the target compound.

Synthesis of the 4-Chloro-Benzoyl Chloride Precursor

The synthesis of the electrophilic precursor, 4-chlorobenzoyl chloride, begins with the corresponding carboxylic acid, 4-chlorobenzoic acid.

Established Routes for Halogenated Benzoic Acids

4-Chlorobenzoic acid is a common organic compound that can be prepared through several established methods. guidechem.com A primary industrial route involves the oxidation of 4-chlorotoluene. wikipedia.orgquora.com This process leverages the relative stability of the aromatic ring and the susceptibility of the benzylic methyl group to oxidation.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) quora.comchemicalbook.com

Potassium dichromate (K₂Cr₂O₇) guidechem.com

Nitric acid (HNO₃) guidechem.com

The choice of oxidant can depend on factors such as cost, environmental impact, and desired reaction conditions. guidechem.com For instance, while potassium dichromate is effective, it is also highly toxic. guidechem.com Nitric acid can lead to side reactions and equipment corrosion. guidechem.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 4-Chlorotoluene | Potassium permanganate | 4-Chlorobenzoic acid | quora.comchemicalbook.com |

| 4-Chlorotoluene | Potassium dichromate | 4-Chlorobenzoic acid | guidechem.com |

| 4-Chlorotoluene | Nitric acid | 4-Chlorobenzoic acid | guidechem.com |

Conversion to Acid Chlorides

The conversion of 4-chlorobenzoic acid to its more reactive acid chloride derivative, 4-chlorobenzoyl chloride, is a standard and essential transformation in organic synthesis. This is typically achieved using a chlorinating agent. nbinno.com

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. nbinno.com The reaction involves refluxing the carboxylic acid with an excess of thionyl chloride.

Other chlorinating agents that can be used include:

Oxalyl chloride ((COCl)₂)

Phosphorus pentachloride (PCl₅)

The choice of reagent can be influenced by the scale of the reaction and the presence of other functional groups in the molecule.

| Carboxylic Acid | Chlorinating Agent | Acid Chloride | Reference |

| 4-Chlorobenzoic acid | Thionyl chloride | 4-Chlorobenzoyl chloride | nbinno.com |

Synthesis of the 1-Cyano-Cyclohexyl Amine Precursor

The nucleophilic precursor, 1-amino-1-cyanocyclohexane, is an α-aminonitrile. The synthesis of such compounds is classically achieved through the Strecker amino acid synthesis. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), ammonia (B1221849), and a cyanide source. wikipedia.org In the case of 1-amino-1-cyanocyclohexane, the starting ketone is cyclohexanone.

The reaction proceeds in two main stages:

Imine Formation: Cyclohexanone reacts with ammonia to form an intermediate imine. This reaction is often facilitated by the presence of a mild acid. masterorganicchemistry.commasterorganicchemistry.com

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or hydrogen cyanide (HCN), then adds to the imine to form the α-aminonitrile product. masterorganicchemistry.comnrochemistry.com

Cyclohexanone + NH₃ + KCN → 1-Amino-1-cyanocyclohexane + KOH

This one-pot synthesis provides a direct and efficient route to the desired amine precursor. The resulting 1-amino-1-cyanocyclohexane is a versatile intermediate in organic synthesis. uni-mainz.de

| Ketone | Amine Source | Cyanide Source | Product | Reaction Type | Reference |

| Cyclohexanone | Ammonia | Potassium Cyanide | 1-Amino-1-cyanocyclohexane | Strecker Synthesis | wikipedia.orgorganic-chemistry.org |

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process reliant on precise chemical transformations. The construction of this molecule is centered around two key stages: the formation of the 1-amino-1-cyanocyclohexane intermediate and its subsequent coupling with 4-chlorobenzoic acid or a derivative thereof. Methodologies for each stage are governed by principles of functional group compatibility, stereoselectivity, and reaction optimization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1-cyanocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c15-12-6-4-11(5-7-12)13(18)17-14(10-16)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURYYDPLNZHXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587557 | |

| Record name | 4-Chloro-N-(1-cyanocyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-01-8 | |

| Record name | 4-Chloro-N-(1-cyanocyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Chloro N 1 Cyano Cyclohexyl Benzamide and Its Precursors

Elucidation of Amide Bond Formation Mechanisms in the Context of 4-Chloro-N-(1-cyano-cyclohexyl)-benzamide Synthesis

The final step in the synthesis of this compound is the formation of an amide bond between 4-chlorobenzoyl chloride and the precursor 1-amino-1-cyanocyclohexane. This transformation is a type of nucleophilic acyl substitution, typically conducted under conditions known as the Schotten-Baumann reaction. website-files.comwikipedia.org The general mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. youtube.com

Catalysts and additives are crucial in driving the amide bond formation to completion, often under mild conditions. In the context of the Schotten-Baumann reaction, the most common additive is a base. quora.com

Base Catalysis : The reaction between an amine and an acyl chloride produces hydrogen chloride (HCl). chemguide.co.uklibretexts.org A base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, is added to neutralize this acidic byproduct. byjus.comquora.com This neutralization is critical for two primary reasons: it prevents the protonation of the amine nucleophile, which would render it unreactive, and it drives the reaction equilibrium towards the product side. byjus.com Pyridine can be particularly effective, as it may also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. chemistry-reaction.com

Coupling Reagents : While acyl chlorides are already highly activated, in syntheses starting from the less reactive 4-chlorobenzoic acid, coupling reagents are necessary. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. numberanalytics.comluxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. numberanalytics.comluxembourg-bio.com

In Situ Activating Agents : Modern methods include the in situ generation of activating agents. For instance, phosphonium (B103445) salts, generated from stable precursors like N-chlorophthalimide and triphenylphosphine, can efficiently activate carboxylic acids for amidation at room temperature. researchgate.netnih.gov These methods avoid the handling of highly reactive and sensitive acyl chlorides. nih.gov

The following table summarizes various catalytic systems and their roles in amide synthesis.

| Catalyst/Additive System | Precursor | Role of Catalyst/Additive | Typical Conditions |

| Sodium Hydroxide (aq) | Acyl Chloride | Neutralizes HCl byproduct, prevents amine protonation. byjus.com | Two-phase system (e.g., water/dichloromethane). wikipedia.org |

| Pyridine | Acyl Chloride | Acts as a base and a nucleophilic catalyst. chemistry-reaction.com | Organic solvent. |

| DCC/HOBt | Carboxylic Acid | Activates the carboxylic acid, suppresses racemization. numberanalytics.comluxembourg-bio.com | Anhydrous organic solvent. |

| N-Chlorophthalimide/PPh₃ | Carboxylic Acid | In situ generation of chloro- and imido-phosphonium salts for activation. nih.gov | Room temperature, organic solvent. researchgate.net |

The kinetics of amide formation from acyl chlorides are typically fast, reflecting the high electrophilicity of the acyl chloride. The reaction generally follows second-order kinetics, being first order in both the amine and the acyl chloride. nih.gov The rate-determining step is the formation of the tetrahedral intermediate. nih.gov

The mechanism can be depicted in three key steps:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 1-amino-1-cyanocyclohexane attacks the carbonyl carbon of 4-chlorobenzoyl chloride. youtube.com

Formation of a Tetrahedral Intermediate : This attack results in a transient tetrahedral intermediate with a negatively charged oxygen atom and a positively charged nitrogen atom. chemistry-reaction.com

Collapse of the Intermediate : The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, facilitated by the base in the reaction mixture, yields the final neutral amide product. youtube.combyjus.com

The transition state for this reaction resembles the tetrahedral intermediate. Its stability, and therefore the reaction rate, is influenced by both steric and electronic factors of the reactants. For the synthesis of this compound, the bulky cyclohexyl group may introduce steric hindrance that can affect the rate of approach to the carbonyl carbon.

Mechanistic Pathways for Cyano Group Introduction and Cyclohexyl Functionalization

The key precursor, 1-amino-1-cyanocyclohexane, is an α-aminonitrile. The most direct and common method for synthesizing α-aminonitriles is the Strecker synthesis. website-files.commdpi.com This one-pot, three-component reaction involves an aldehyde or ketone, ammonia (B1221849), and a source of cyanide. wikipedia.orgorganic-chemistry.org For 1-amino-1-cyanocyclohexane, the starting material is cyclohexanone.

The classical Strecker synthesis mechanism is an ionic process: wikipedia.orgmedschoolcoach.com

Imine Formation : Cyclohexanone reacts with ammonia to form a cyclohexylimine intermediate, with the elimination of water. This step is often acid-catalyzed. organic-chemistry.orgmedschoolcoach.com

Cyanide Addition : A cyanide ion (from a source like KCN or HCN) then acts as a nucleophile, attacking the electrophilic imine carbon to form the stable α-aminonitrile product, 1-amino-1-cyanocyclohexane. wikipedia.orgmedschoolcoach.com

While the Strecker synthesis proceeds via an ionic pathway, the introduction of cyano groups onto alkane frameworks can also occur through radical mechanisms, although this is not the primary route for α-aminonitrile synthesis. Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. oxfordsciencetrove.comresearchgate.net

The generation of a cyano radical (•CN) or the radical-mediated functionalization of an alkane can be achieved under specific conditions, such as using radical initiators (e.g., peroxides) or photolysis. nih.gov For example, a radical pathway for the cyanation of a cyclohexane (B81311) ring might involve:

Initiation : Formation of a radical initiator.

Propagation : The initiator abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. This radical then reacts with a cyanating agent to form cyanocyclohexane and regenerate a radical species.

Termination : Two radical species combine to end the chain reaction. researchgate.net

It is important to note that such radical reactions are generally less selective than ionic pathways like the Strecker synthesis and are not the preferred method for producing 1-amino-1-cyanocyclohexane. The Strecker synthesis provides a direct and efficient route to the required α-aminonitrile structure from the corresponding ketone. mdpi.comwikipedia.org

The synthesis of the precursors and their subsequent reactions heavily involve nucleophilic reactions on a cyclohexyl core. The stereochemistry and reactivity of cyclohexyl systems are governed by their conformational properties. slideshare.net

Strecker Synthesis : As mentioned, the final step of the Strecker synthesis is a nucleophilic addition of cyanide to an imine. The approach of the nucleophile to the sp²-hybridized imine carbon is subject to stereoelectronic effects. researchgate.net

General SN1 and SN2 Reactions : In other potential synthetic manipulations of substituted cyclohexanes, nucleophilic substitution reactions (SN1 and SN2) are common. youtube.com The stereochemical outcome of these reactions is highly dependent on the conformation of the ring. For an SN2 reaction, the nucleophile must attack from the side opposite to the leaving group (anti-periplanar). youtube.com This often requires the leaving group to be in an axial position to allow for an unhindered approach of the nucleophile. SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either the axial or equatorial face. youtube.com The presence of bulky substituents can influence the stability of intermediates and transition states, thereby directing the course of the reaction. slideshare.net

Understanding the Influence of the 4-Chloro Substituent on Reaction Mechanisms

The 4-chloro substituent on the benzoyl moiety has a significant electronic influence on the amide bond formation step. The chlorine atom exerts two opposing electronic effects:

Inductive Effect (-I) : As an electronegative atom, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bond framework.

Resonance Effect (+M) : The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring, donating electron density.

For halogens, the inductive effect generally outweighs the resonance effect. Therefore, the net effect of the 4-chloro substituent is electron withdrawal from the aromatic ring. eurochlor.org This withdrawal of electron density makes the carbonyl carbon of 4-chlorobenzoyl chloride more electron-deficient, or more electrophilic.

This increased electrophilicity has a direct impact on the reaction kinetics of the amide formation. A more electrophilic carbonyl carbon is more susceptible to attack by the amine nucleophile. Consequently, 4-chlorobenzoyl chloride is expected to be more reactive towards 1-amino-1-cyanocyclohexane than unsubstituted benzoyl chloride. Studies on the solvolysis of substituted benzoyl chlorides support this, showing that electron-withdrawing groups can accelerate the rate of nucleophilic attack. researchgate.net In a study on the chlorination kinetics of various amides, it was observed that the rate constants are sensitive to the electronic character of substituents on the N-carbonyl carbon. nih.govresearchgate.net This principle directly applies to the formation of the amide, where the electronic nature of the 4-chloro substituent is a key determinant of the reactivity of the acyl chloride precursor.

Intramolecular Rearrangements and Cyclization Reactions of Related Benzamides and Cyanocyclohexyl Moieties

The structural framework of this compound, featuring a benzamide (B126) linked to a cyanocyclohexyl group, presents multiple avenues for intramolecular reactions. While specific studies on this exact molecule are not prevalent in public literature, the reactivity can be inferred from extensive research on related benzamides, enamides, and molecules containing α-aminonitrile or cyanohydrin-like moieties. beilstein-journals.orgbeilstein-journals.orgresearchgate.netmdpi.com These reactions are pivotal in both the synthesis of novel heterocyclic structures and in understanding potential metabolic pathways or degradation products.

A key reaction type relevant to the formation and subsequent reactivity of the N-(1-cyano-cyclohexyl)amide core is the Ritter reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, forming a nitrilium ion intermediate which is then hydrolyzed to an N-alkyl amide. organic-chemistry.orgmissouri.eduyoutube.com The precursor to the 1-aminocyclohexanecarbonitrile (B112763) could itself be formed via a Strecker-type reaction, or the entire amide could be assembled via a Ritter reaction where a cyclohexenyl carbocation (or a related species) is trapped by 4-chlorobenzonitrile. mdpi.comwikipedia.org

Once formed, the N-(1-cyano-cyclohexyl)benzamide structure is susceptible to intramolecular cyclization. This is often driven by the activation of the cyano group or the amide functionality. For instance, in the presence of strong acids, the nitrile's nitrogen can be protonated, forming a nitrilium ion. This electrophilic center can be attacked by the aromatic ring of the benzamide portion, leading to a spirocyclic intermediate. Such cyclizations are a common strategy in the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov

Enamides, which are N-acyl enamines, serve as close analogs for potential intermediates derived from the title compound and are known to undergo diverse cyclization reactions. beilstein-journals.orgbeilstein-journals.org The iminium species generated from enamides can participate in further electrophilic additions, providing pathways to various N-heterocycles. beilstein-journals.org For example, an intramolecular aza-Prins cyclization can be envisioned where a transiently formed iminium ion undergoes a 6-exo-trig cyclization. beilstein-journals.org

Research on related N,N-disubstituted cyanamides demonstrates regiospecific intramolecular cyclizations involving the cyano and carbonyl groups, leading to the formation of imidazole (B134444) and oxazole (B20620) rings. nih.gov Similarly, palladium-catalyzed cyclization-carbonylation of 2-alkynyl primary benzamides has been shown to produce substituted isoquinoline (B145761) derivatives, highlighting the reactivity of the benzamide moiety in intramolecular bond formation. acs.org

A summary of relevant cyclization reactions in related systems is presented below.

| Reactant Type | Reaction Conditions | Key Intermediate(s) | Product Type |

| N-Propargyl Benzamide | Gold(I) Catalyst | Gold-activated alkyne, Oxazoline | 5-vinyloxazoline |

| 2-Alkynyl Primary Benzamide | Palladium Catalyst, CO | Acylpalladium species | Substituted Isoquinoline |

| Enamide with tethered alkyne | Weak Acid (H₃PO₄) | Stabilized Iminium Ion | Bicyclic N-Heterocycle |

| N-Cyano Sulfoximine | Trifluoroacetic Anhydride (TFAA) | Activated N-cyano group | Thiadiazinone 1-oxide |

| Alkene and Nitrile (Ritter) | Strong Acid (e.g., H₂SO₄) | Carbocation, Nitrilium Ion | N-Alkyl Amide |

Computational Chemistry in Mechanistic Hypothesis Generation and Validation

Computational chemistry, particularly quantum mechanical methods, has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. nih.gov For a molecule like this compound, where multiple reaction pathways are plausible, computational studies can provide deep insights into the feasibility of proposed mechanisms, the structures of transient intermediates, and the origins of selectivity. rsc.orgresearchgate.net These theoretical investigations complement experimental findings, helping to rationalize observed outcomes and predict new reactivity.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying organic reactions. acs.orgbohrium.comresearchgate.net DFT calculations can map out the entire potential energy surface of a reaction, identifying the minimum energy structures of reactants, products, and intermediates, as well as the transition state (TS) structures that connect them.

For intramolecular reactions of benzamide derivatives, DFT has been successfully applied to:

Elucidate Cyclization Mechanisms: Studies on gold-catalyzed intramolecular cyclizations have used DFT to detail the reaction steps, including metal coordination, nucleophilic attack, and subsequent rearrangements like 1,2-migrations, to explain product formation and regioselectivity. acs.orgresearchgate.net

Compare Competing Pathways: In the cyclization of arylpropargyl amides, DFT calculations were used to compare a [4+2] cycloaddition pathway with an alternative ene reaction pathway. By calculating the activation barriers for each, researchers could determine which route is kinetically favored. rsc.org

Identify Key Intermediates: In the proposed Friedel-Crafts carboxamidation of arenes with cyanoguanidine to form benzamides, theoretical calculations were crucial in identifying a diprotonated, superelectrophilic dication as the key reactive intermediate. nih.gov The calculation of the Lowest Unoccupied Molecular Orbital (LUMO) of this species showed it to be favorable for reaction with the Highest Occupied Molecular Orbital (HOMO) of benzene. nih.gov

The process involves optimizing the geometry of each stationary point on the reaction coordinate and confirming its nature through frequency calculations (0 imaginary frequencies for minima, 1 imaginary frequency for a first-order saddle point, i.e., a transition state). Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that a calculated transition state correctly connects the intended reactant and product. rsc.org

A primary output of DFT studies is the reaction energy profile, which plots the Gibbs free energy (ΔG) of the system as it progresses along the reaction coordinate. This profile visually represents the energy changes throughout the reaction, including the activation energies (ΔG‡) required to overcome transition state barriers and the reaction energies (ΔG_rxn) between intermediates. researchgate.netchemrxiv.org

Computational studies provide quantitative data on these energy barriers. For example:

In a study on Ni-catalyzed intramolecular cyclization, DFT calculations revealed that for one substrate, cis/trans isomerization was necessary for the formation of a 6-membered ring but not a 5-membered one, directly impacting the energy profile. rsc.org

For the gold-catalyzed cyclization of N-propargyl benzamide, computational analysis supported experimental findings of a solvent-dependent switch in the RDS from protodeauration to π-activation. acs.org

In an intermolecular Ritter-type amination, a significant kinetic isotope effect (kH/kD = 3.5) was observed experimentally, which was consistent with DFT calculations showing that C–H bond cleavage occurs during the rate-limiting step. nih.gov

The table below presents hypothetical and literature-based examples of calculated activation energies that help in identifying the rate-determining step.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Step Type |

| Step 1: Carbocation Formation | tert-Butanol + H⁺ | TS1 | tert-Butyl Cation + H₂O | Low (literature) | Fast Equilibrium |

| Step 2: Nitrilium Formation | Cation + R-CN | TS2 | Nitrilium Ion | Moderate (literature) | Rate-Determining Step |

| Step 3: Hydrolysis | Nitrilium Ion + H₂O | TS3 | Amide (protonated) | Low (literature) | Fast |

| Ene Reaction Pathway | Arylpropargyl Amide | TS_ene | Ene Product | 28.8 rsc.org | Competing Pathway |

| Cyclization/Water Addition | Arylpropargyl Amide + H₂O | TS_cyc | Dihydrooxazinone | 28.1 rsc.org | Favored Pathway |

Advanced Spectroscopic and Diffraction Characterization of 4 Chloro N 1 Cyano Cyclohexyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to piece together the compound's connectivity and stereochemistry.

The ¹H NMR spectrum of 4-Chloro-N-(1-cyano-cyclohexyl)-benzamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-chlorobenzoyl group, the amide proton (N-H), and the aliphatic protons of the 1-cyano-cyclohexyl ring.

Aromatic Region (δ 7.40-7.80 ppm): The 4-chlorophenyl group will present a characteristic AA'BB' system, appearing as two sets of doublets.

The protons ortho to the carbonyl group (H-2', H-6') are expected to resonate downfield (around δ 7.75 ppm) due to the electron-withdrawing effect of the carbonyl.

The protons ortho to the chlorine atom (H-3', H-5') would appear slightly upfield (around δ 7.45 ppm).

The coupling constant between these adjacent aromatic protons would be approximately 8.5 Hz.

Amide Proton (δ ~6.5-8.5 ppm): The N-H proton signal is anticipated as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it might appear around δ 6.5 ppm, while in a hydrogen-bond-accepting solvent like DMSO-d₆, it could shift significantly downfield.

Cyclohexyl Protons (δ 1.20-2.50 ppm): The ten protons on the cyclohexyl ring will show complex multiplets in the aliphatic region. The absence of a proton at the C1 position simplifies the spectrum somewhat. The protons on the carbons adjacent to the cyano- and amide-bearing carbon (C2 and C6) are expected to be the most deshielded of the aliphatic signals, likely appearing in the δ 2.00-2.50 ppm range. The remaining cyclohexyl protons (on C3, C4, and C5) would produce overlapping multiplets at higher fields (δ 1.20-1.90 ppm).

Predicted ¹H NMR Data Table:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-2', H-6' | ~ 7.75 | d | 2H | ~ 8.5 |

| H-3', H-5' | ~ 7.45 | d | 2H | ~ 8.5 |

| N-H | ~ 6.5-8.5 | br s | 1H | N/A |

| Cyclohexyl H (C2, C6) | ~ 2.00 - 2.50 | m | 4H | N/A |

| Cyclohexyl H (C3, C4, C5) | ~ 1.20 - 1.90 | m | 6H | N/A |

Note: Data is predictive and based on analogous structures. Solvent: CDCl₃.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (δ ~165-168 ppm): The amide carbonyl carbon (C=O) is expected to appear in the downfield region, a characteristic chemical shift for this functional group.

Aromatic Carbons (δ ~128-140 ppm): Four signals are anticipated for the 4-chlorophenyl ring. The carbon attached to the chlorine (C-4') will be shifted downfield (~δ 138 ppm), as will the carbon attached to the carbonyl group (C-1', ~δ 133 ppm). The other two aromatic carbons (C-2'/6' and C-3'/5') will appear around δ 129 ppm.

Nitrile Carbon (δ ~120 ppm): The quaternary carbon of the cyano group (-C≡N) has a characteristic resonance around δ 120 ppm.

Cyclohexyl Carbons (δ ~20-60 ppm): The cyclohexyl ring carbons will resonate in the aliphatic region. The quaternary carbon C1, bonded to both the nitrogen and the cyano group, is expected to be the most downfield of this group (around δ 55-60 ppm). The remaining five sets of carbons will appear between δ 20-40 ppm.

Predicted ¹³C NMR Data Table:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~ 166.0 |

| C-4' | ~ 138.0 |

| C-1' | ~ 133.0 |

| C-2', C-6' | ~ 129.0 |

| C-3', C-5' | ~ 128.8 |

| -C≡N | ~ 120.0 |

| C1 | ~ 58.0 |

| Cyclohexyl CH₂ | ~ 20.0 - 40.0 |

Note: Data is predictive and based on analogous structures. Solvent: CDCl₃.

To confirm the assignments from 1D NMR and establish the full molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between the adjacent aromatic protons (H-2'/6' with H-3'/5') and throughout the cyclohexyl ring's aliphatic network, helping to trace the connectivity of the CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-2'/6' to C-2'/6', and each cyclohexyl proton to its attached carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons. Key expected correlations include:

From the amide N-H to the carbonyl carbon (C=O) and the cyclohexyl C1.

From the aromatic H-2'/6' to the carbonyl carbon (C=O) and C-4'.

From the cyclohexyl C2/C6 protons to the quaternary C1 and the nitrile carbon (-C≡N).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information on the stereochemical arrangement, such as the spatial relationship between the amide proton and the axial/equatorial protons on the C2 and C6 positions of the cyclohexyl ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₄H₁₅ClN₂O. The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the experimental value. The presence of chlorine would be confirmed by the characteristic M+2 isotopic pattern, with the peak at [M+2]+H]⁺ having approximately one-third the intensity of the [M+H]⁺ peak.

Predicted HRMS Data:

| Ion | Formula | Predicted Exact Mass |

|---|---|---|

| [M]⁺ | C₁₄H₁₅³⁵ClN₂O | 262.0873 |

| [M+2]⁺ | C₁₄H₁₅³⁷ClN₂O | 264.0843 |

| [M+H]⁺ | C₁₄H₁₆³⁵ClN₂O | 263.0946 |

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in predictable ways.

Alpha-Cleavage: The most common fragmentation pathway for amides is cleavage of the bond between the carbonyl group and the nitrogen atom (the amide bond). This would lead to two primary fragments:

The 4-chlorobenzoyl cation ([C₇H₄ClO]⁺), which would show a strong peak at m/z 139 (for the ³⁵Cl isotope) and m/z 141 (for the ³⁷Cl isotope). This fragment can further lose CO to give the 4-chlorophenyl cation at m/z 111/113.

The 1-cyano-cyclohexylamino radical cation or related fragments.

Cyclohexyl Ring Fragmentation: The 1-cyano-cyclohexyl portion of the molecule can undergo fragmentation typical of cyclohexyl systems, involving loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or HCN. Cleavage adjacent to the quaternary carbon is also likely. A significant fragment would be the 1-cyanocyclohexyl cation ([C₇H₁₀N]⁺) at m/z 108.

Table of Predicted Key Fragments:

| m/z (³⁵Cl) | Proposed Fragment Structure |

|---|---|

| 262 | [C₁₄H₁₅ClN₂O]⁺ (Molecular Ion) |

| 139 | [Cl-C₆H₄-CO]⁺ (4-Chlorobenzoyl cation) |

| 124 | [C₈H₁₄N]⁺ (Cyclohexylamino-methylene cation) |

| 111 | [Cl-C₆H₄]⁺ (4-Chlorophenyl cation) |

This combination of advanced spectroscopic techniques provides a robust and detailed characterization, allowing for the unequivocal confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Published IR spectra specifically for this compound could not be located. Therefore, a detailed, data-driven analysis of its functional group vibrations is not possible at this time.

Carbonyl (C=O) and Nitrile (C≡N) Stretching Frequencies

A definitive table of experimentally observed stretching frequencies for the carbonyl and nitrile groups of this specific molecule cannot be compiled without published spectral data.

N-H Bending and Stretching Vibrations

Similarly, the precise wavenumbers for the N-H bending and stretching vibrations of this compound are not available in the current scientific literature.

X-ray Crystallography for Absolute Structure and Conformational Analysis

No published crystal structure for this compound could be found in crystallographic databases or the broader scientific literature. The determination of its absolute structure, bond lengths, angles, and conformational preferences requires single-crystal X-ray diffraction analysis, which does not appear to have been performed or published.

Single-Crystal Growth and Data Collection

Information regarding the methodology for growing single crystals of this compound and the parameters used for X-ray data collection is not available.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

As no crystallographic study has been published, a data table of bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Analysis of Molecular Conformation and Preferred Rotamers

A detailed analysis of the molecular conformation, including the orientation of the 4-chlorobenzoyl group relative to the 1-cyano-cyclohexyl moiety and the preferred rotamers, is contingent on experimental X-ray diffraction data, which is currently unavailable.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The primary hydrogen bond is formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is crucial in stabilizing the crystal lattice. The cyclohexyl ring in these structures typically adopts a stable chair conformation. nih.govnih.govnih.gov

A representative table of hydrogen bond geometry for the analogous compound, 4-Chloro-N-cyclohexylbenzamide, is presented below to illustrate the typical interactions.

Table 1: Hydrogen-Bond Geometry (Å, °) for 4-Chloro-N-cyclohexylbenzamide

| D—H···A | D—H | H···A | D···A | D—H···A |

| N—H···O | 0.88 | 2.05 | 2.891 | 170 |

Data is for the analogous compound 4-Chloro-N-cyclohexylbenzamide and is intended for illustrative purposes. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. While a specific, validated HPLC method for this exact compound is not detailed in the available literature, a general approach can be outlined based on methods developed for similar benzamide (B126) derivatives. nih.govmdpi.com

A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The retention behavior of this compound in RP-HPLC is governed by its chemical structure. The presence of the 4-chlorophenyl and the cyclohexyl groups imparts significant hydrophobicity to the molecule, leading to strong retention on a nonpolar stationary phase. Conversely, the amide and the cyano functionalities introduce polar characteristics. The elution of the compound would, therefore, require a mobile phase with a sufficient proportion of organic solvent to overcome the hydrophobic interactions with the stationary phase. A gradient elution, where the concentration of the organic solvent is increased over time, would likely be effective for separating the target compound from any impurities.

A typical starting point for method development would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where the chlorophenyl chromophore exhibits strong absorbance, likely around 230-254 nm. nih.gov

Table 2: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the exact conditions, but expected to be in the mid-to-late part of the gradient due to its hydrophobicity. |

This table presents a hypothetical set of starting conditions for HPLC method development and is not based on experimentally verified data for the specific compound.

Chiral Chromatography for Enantiomeric Purity (if applicable to stereoisomers)

The structure of this compound contains a chiral center at the C1 position of the cyclohexyl ring, as this carbon atom is bonded to four different substituents: the cyano group, the benzamide nitrogen, and two different carbon atoms within the ring. This means the compound can exist as a pair of enantiomers. Therefore, chiral chromatography is a highly relevant and necessary technique for assessing the enantiomeric purity of a sample, especially if a stereoselective synthesis was performed or if the biological activity is stereospecific.

Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP). These stationary phases create a chiral environment, leading to diastereomeric interactions with the enantiomers of the analyte. This results in different retention times for the two enantiomers, allowing for their separation and quantification.

Commonly used CSPs for the separation of chiral compounds include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins. Given the structure of this compound, a cyclodextrin-based CSP could be particularly effective. The hydrophobic cavity of the cyclodextrin (B1172386) can include the chlorophenyl portion of the molecule, while the chiral hydroxyl groups on the rim of the cyclodextrin can interact differently with the spatial arrangement of the substituents around the chiral center of the two enantiomers.

The mobile phase in chiral chromatography is also crucial and is often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol. The exact conditions would require experimental optimization.

Table 3: Potential Chiral Chromatography Approach

| Parameter | Suggested Approach |

| Chiral Stationary Phase | Derivatized Cyclodextrin (e.g., β-cyclodextrin) or Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | e.g., 4.6 x 250 mm |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 240 nm |

This table outlines a potential strategy for the chiral separation of this compound enantiomers and is not based on published experimental data.

Theoretical and Computational Chemistry Studies of 4 Chloro N 1 Cyano Cyclohexyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a novel compound like 4-Chloro-N-(1-cyano-cyclohexyl)-benzamide, these methods would provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For similar benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to predict structural parameters. dntb.gov.ua

For the target molecule, DFT would be used to calculate key bond lengths, bond angles, and dihedral angles. The results would likely be compared with experimental data from X-ray crystallography if a crystal structure were available. For instance, in the related compound 4-Chloro-N-cyclohexylbenzamide, the cyclohexyl ring was found to adopt a chair conformation. nih.gov Similar foundational analysis would be the first step in any computational study of this compound.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and thus more reactive. dntb.gov.ua In a hypothetical study, the HOMO and LUMO surfaces of this compound would be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Orbital Parameters (Note: This table is for illustrative purposes only and is not based on actual research data.)

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

Electrostatic Potential Maps for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total electrostatic potential on the surface of a molecule. It is an excellent tool for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the cyano group, identifying them as sites for electrophilic interaction. Positive potential might be located around the amide hydrogen, indicating a site for nucleophilic interaction. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior, including its flexibility and conformational preferences.

Identification of Stable Conformers and Their Interconversion Barriers

A molecule as flexible as this compound, with its rotatable bonds, can exist in multiple shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers (low-energy states) and the energy barriers required to convert from one conformer to another. scispace.comnih.gov This information is crucial for understanding how the molecule might bind to a biological target, as its shape can dictate its function.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR) with Experimental Data

Computational methods can predict spectroscopic data with a high degree of accuracy. These predictions are vital for validating experimental results and for assigning spectral peaks to specific atoms or vibrational modes within the molecule.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (typically using the GIAO method) and Infrared (IR) vibrational frequencies (from frequency calculations in DFT) would be performed. dntb.gov.uamdpi.com The calculated spectra would then be compared to experimentally obtained spectra to confirm the molecule's structure. For example, the characteristic stretching frequency of the C≡N (cyano) group and the C=O (carbonyl) group in the IR spectrum would be of particular interest.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table is for illustrative purposes only and is not based on actual research data.)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|---|

| C≡N | Stretching | 2245 | (Not Available) |

| C=O | Stretching | 1680 | (Not Available) |

| N-H | Stretching | 3350 | (Not Available) |

Computational Analysis of Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of this compound can be theoretically investigated using computational methods, primarily Density Functional Theory (DFT). Such analyses provide insights into the molecule's electronic structure, which governs its behavior in chemical reactions. DFT calculations can determine global and local reactivity descriptors that predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comtandfonline.com

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

The structure of this compound features several key functional groups that influence its reactivity:

4-Chlorobenzoyl Group: The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the aromatic ring and the carbonyl carbon.

Amide Linkage: The amide group is a resonance-stabilized system that influences the conformation and electronic properties of the molecule. The nitrogen atom is generally not nucleophilic due to delocalization of its lone pair into the carbonyl group.

α-Aminonitrile Moiety: This functional group is a significant center of reactivity. α-aminonitriles are versatile synthetic intermediates. uni-mainz.de The nitrile group (C≡N) is susceptible to nucleophilic attack. nih.gov Computational studies on related systems have explored the nucleophilic attack of α-aminoalkyl radicals on carbon-nitrogen triple bonds as a method for constructing α-amino nitriles. nih.gov Furthermore, theoretical calculations have shown that α-aminonitriles are generally more reactive than other types of nitriles. nih.gov

Computational models can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic (negative potential, red/yellow) and nucleophilic (positive potential, blue) attack. For this molecule, the most negative potential would be expected around the oxygen and nitrogen atoms of the amide and the nitrogen of the nitrile, while positive regions would be located around the amide and cyclohexyl hydrogens.

Table 1: Conceptual DFT Reactivity Descriptors for a Generic Benzamide Scaffold Note: These are representative values based on general findings in the literature and not specific calculations for the title compound. Actual values require specific DFT calculations.

| Descriptor | Symbol | Typical Interpretation | Reference |

| HOMO Energy | EHOMO | Relates to reactivity with electrophiles; higher energy indicates greater reactivity. | mdpi.comresearchgate.net |

| LUMO Energy | ELUMO | Relates to reactivity with nucleophiles; lower energy indicates greater reactivity. | mdpi.comresearchgate.net |

| Energy Gap | ΔE | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity. | researchgate.net |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. | scispace.com |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | scispace.com |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. | scispace.com |

In Silico Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling for Related Benzamide Scaffolds

While specific SAR studies for this compound are not publicly available, extensive research on related benzamide scaffolds allows for the extrapolation of key structural requirements for biological activity. In silico techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are crucial for identifying these features. tandfonline.commdpi.com

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D properties (steric, electrostatic, hydrophobic fields). tandfonline.commdpi.com For various benzamide derivatives, these studies have produced statistically significant models that guide the design of more potent molecules. tandfonline.commdpi.comnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Studies on diverse benzamide analogs have revealed common pharmacophoric features critical for activity. These typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzamide group is a critical HBA.

Hydrogen Bond Donors (HBD): The amide N-H group is a key HBD.

Aromatic Rings (AR): The substituted phenyl ring often engages in π-π stacking or hydrophobic interactions within the target's binding site. nih.gov

Hydrophobic Features (HY): Acyclic or cyclic substituents, like the cyclohexyl group, often occupy hydrophobic pockets in the receptor, contributing to binding affinity. nih.govresearchgate.net

Based on these general findings, a hypothetical pharmacophore for a scaffold like this compound would likely include an aromatic ring feature for the chlorophenyl group, HBA and HBD features for the central amide linkage, and a hydrophobic feature corresponding to the cyclohexyl ring. The cyano group could act as an additional HBA or participate in specific polar interactions.

Table 2: Summary of Pharmacophore Features from Studies on Various Benzamide Scaffolds

| Benzamide Class | Target | Key Pharmacophoric Features Identified | Reference(s) |

| 3-Substituted Benzamides | FtsZ Inhibitors | 1 HBA, 1 HBD, 1 Hydrophobic, 2 Aromatic Rings | nih.gov |

| N-benzyl Benzamides | Melanogenesis Inhibitors | 3D pharmacophore model derived from local reactive descriptors. | nih.gov |

| Aryl Benzamides | mGluR5 Modulators | Steric and hydrophobic groups on one ring; negatively charged groups on another. | mdpi.com |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 Inhibitors | 3D-QSAR models highlighted the importance of steric and electrostatic fields. | tandfonline.com |

| Fluorinated Benzamides | CETP Inhibitors | Hydrophobic features corresponding to key interactions. | researchgate.net |

Molecular Docking Simulations for Exploring Potential Binding Interactions (Academic Perspective)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.comscispace.com This method is instrumental in drug discovery for predicting binding modes and estimating binding affinity through scoring functions. nih.gov

From an academic perspective, a molecular docking study of this compound would involve several key steps:

Target Selection: Based on the activities of other benzamide derivatives, a plausible protein target would be selected. Benzamides have been investigated as inhibitors of various enzymes like dihydrofolate reductase (hDHFR), acetylcholinesterase (AChE), β-secretase (BACE1), and DNA gyrase, as well as modulators of receptors. nih.govmdpi.commdpi.com For a hypothetical study, a target like a protein kinase or the bacterial cell division protein FtsZ could be chosen. nih.gov

Structure Preparation: High-resolution crystal structures of the target protein would be obtained from the Protein Data Bank (PDB). mdpi.com The 3D structure of this compound would be generated and energy-minimized using computational chemistry software. nih.gov

Docking Simulation: The ligand would be docked into the defined binding site of the receptor using a docking algorithm. The simulation would generate multiple possible binding poses. scispace.com

Analysis of Results: The resulting poses would be ranked using a scoring function, which estimates the binding free energy. The top-ranked pose would be analyzed to identify key molecular interactions.

Hypothetical Binding Interactions: Assuming a hypothetical kinase binding site, this compound could engage in the following interactions:

The amide N-H and carbonyl oxygen would likely form crucial hydrogen bonds with the "hinge region" of the kinase, a common binding motif for kinase inhibitors.

The 4-chlorophenyl ring would be positioned in a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other specific interactions.

The 1-cyano-cyclohexyl group would occupy another, likely hydrophobic, region of the active site. The chair conformation of the cyclohexyl ring would influence its fit. nih.govnih.gov The cyano group could form a hydrogen bond with a backbone amide or a polar side chain, or its dipole could contribute to electrostatic interactions.

Docking studies on various benzamide derivatives have consistently shown the importance of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with active site residues for stable binding. researchgate.net

Table 3: Examples of Protein Targets for Benzamide Derivatives and Key Interacting Residues from Docking Studies

| Protein Target | Example Benzamide Class | Key Interacting Amino Acid Residues | Reference(s) |

| FtsZ (E. coli) | 3-Substituted Benzamides | Val207, Asn263, Leu209, Gly205, Asn299 | nih.gov |

| Acetylcholinesterase (AChE) | N,N′-(phenylene)bis(benzamides) | Interactions leading to binding affinities of -10.8 to -11.2 kcal/mol. | mdpi.com |

| Human Dihydrofolate Reductase (hDHFR) | Benzamide-Trimethoprim Hybrids | Asn64, Arg70, Gly117 | mdpi.com |

| α-Glucosidase | Nitrobenzamide Derivatives | Glu276, Asp349 | researchgate.net |

| DNA Gyrase Subunit B (S. aureus) | Benzoylthiourea Analogs | Good interaction scores compared to known inhibitors. | nih.gov |

Chemical Reactivity and Derivatization of 4 Chloro N 1 Cyano Cyclohexyl Benzamide

Reactivity of the Benzamide (B126) Moiety

The benzamide core of the molecule contains the aromatic ring and the amide group, both of which offer avenues for chemical transformation.

The 4-chlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of both the chlorine atom and the amide group. The chlorine atom is an ortho-, para-director, while the amide group, specifically the carbonyl, is a meta-director. In this case, the directing effects are in opposition. However, the amide group is attached via nitrogen, which has a lone pair that can donate into the ring, making the acylamino group an ortho-, para-director. The strong ortho-, para-directing effect of the acylamino group, combined with the ortho-, para-directing effect of the chlorine atom, would likely favor substitution at the positions ortho to the acylamino group (positions 2 and 6) and ortho to the chlorine atom (positions 3 and 5). Given the steric hindrance from the bulky N-(1-cyano-cyclohexyl) group, substitution at position 3 and 5 is more probable.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The reaction conditions for these transformations would likely require strong electrophiles and potentially elevated temperatures due to the deactivated nature of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-3-nitro-N-(1-cyano-cyclohexyl)-benzamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-chloro-N-(1-cyano-cyclohexyl)-benzamide |

| Sulfonation | Fuming H₂SO₄ | 4-Chloro-N-(1-cyano-cyclohexyl)-benzamide-3-sulfonic acid |

Note: The data in this table is predictive and based on general principles of organic chemistry, as specific experimental data for this compound is not available in the literature.

The amide linkage is generally stable and resistant to cleavage. However, under harsh conditions, it can undergo hydrolysis.

Hydrolysis: Acid- or base-catalyzed hydrolysis would cleave the amide bond to yield 4-chlorobenzoic acid and 1-amino-1-cyanocyclohexane. This reaction typically requires prolonged heating.

The amide nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, it does not readily undergo alkylation or acylation. The carbonyl oxygen can be protonated under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack, as seen in the mechanism of acid-catalyzed hydrolysis.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other functionalities.

The hydrolysis of the cyano group can be controlled to yield either a primary amide or a carboxylic acid.

Partial Hydrolysis: Treatment with concentrated sulfuric acid or hydrogen peroxide under basic conditions could selectively hydrate (B1144303) the nitrile to the corresponding primary amide, yielding 4-Chloro-N-(1-(carbamoyl)cyclohexyl)benzamide.

Complete Hydrolysis: Vigorous acidic or basic hydrolysis would lead to the formation of the carboxylic acid, 1-(4-chlorobenzamido)cyclohexane-1-carboxylic acid. This reaction would likely also cleave the parent amide bond, depending on the conditions.

The cyano group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or sodium borohydride (B1222165) in the presence of a cobalt catalyst. The product of this reaction would be 4-Chloro-N-(1-(aminomethyl)cyclohexyl)benzamide. Care must be taken as some reducing agents, like LiAlH₄, can also reduce the amide carbonyl group.

Table 2: Potential Products from Cyano Group Reduction

| Reducing Agent | Potential Product | Notes |

| LiAlH₄, then H₂O | 4-Chloro-N-(1-(aminomethyl)cyclohexyl)benzamide | May also reduce the amide carbonyl to an amine. |

| H₂, Raney Ni | 4-Chloro-N-(1-(aminomethyl)cyclohexyl)benzamide | Generally chemoselective for the nitrile over the amide. |

| NaBH₄, CoCl₂ | 4-Chloro-N-(1-(aminomethyl)cyclohexyl)benzamide | A milder alternative to LiAlH₄ and catalytic hydrogenation. |

Note: The data in this table is based on known transformations of nitriles and amides. Specific outcomes for the title compound would require experimental verification.

Nitriles are known to undergo [2+3] cycloaddition reactions with azides to form tetrazoles, a class of five-membered heterocyclic compounds. The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl), would be expected to yield the corresponding tetrazole: 4-Chloro-N-(1-(1H-tetrazol-5-yl)cyclohexyl)benzamide. This transformation is a common method for converting nitriles into carboxylic acid bioisosteres in medicinal chemistry.

Chemical Modifications of the Cyclohexyl Ring

The cyclohexyl ring presents a scaffold ripe for functionalization, offering the potential to introduce new chemical properties and explore structure-activity relationships. Key transformations include oxidation and reduction reactions, with stereochemical control being a critical consideration in any subsequent functionalization.

Oxidations and Reductions of the Ring

The saturated nature of the cyclohexyl ring in this compound makes it generally resistant to mild oxidation. However, under more forceful conditions, oxidation can occur. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially lead to the cleavage of the ring, though such reactions are often difficult to control and may result in a mixture of products, including dicarboxylic acids. More selective oxidation would likely require the introduction of a directing group or the use of specific catalysts.

Reduction of the cyclohexyl ring itself is not a typical transformation under standard catalytic hydrogenation conditions, which would more readily reduce the nitrile group. However, the cyano group is susceptible to both reduction and hydrolysis. Catalytic hydrogenation, for instance using a palladium or nickel catalyst, could reduce the nitrile to a primary amine, yielding 4-Chloro-N-(1-aminomethyl-cyclohexyl)-benzamide. This transformation opens up a new avenue for derivatization at the newly formed amino group. The use of reducing agents like lithium aluminum hydride would likely reduce both the amide and the nitrile functionalities. libretexts.org

Hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. libretexts.org This would result in the formation of 1-(4-chlorobenzamido)cyclohexane-1-carboxylic acid or 1-(4-chlorobenzamido)cyclohexane-1-carboxamide. These derivatives introduce new functional groups that can be further modified.

| Reagent/Condition | Potential Product | Functional Group Transformation |

| Strong Oxidizing Agent (e.g., KMnO4) | Ring-opened dicarboxylic acids | C-C bond cleavage |

| Catalytic Hydrogenation (e.g., H2/Pd) | 4-Chloro-N-(1-aminomethyl-cyclohexyl)-benzamide | Nitrile to Primary Amine |

| Acidic Hydrolysis (e.g., H3O+) | 1-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid | Nitrile to Carboxylic Acid |

| Basic Hydrolysis (e.g., NaOH, H2O) | 1-(4-Chlorobenzamido)cyclohexane-1-carboxamide | Nitrile to Primary Amide |

Stereochemical Control in Subsequent Functionalizations

The cyclohexyl ring in this compound exists in a chair conformation. nih.gov Any reaction that introduces a new stereocenter on the ring, or modifies existing ones, requires careful consideration of stereochemical outcomes. For instance, if a double bond were to be introduced into the ring through an elimination reaction, subsequent additions (e.g., hydrogenation, epoxidation) would need to be controlled to achieve the desired diastereomer. The directing effect of the existing bulky 1-cyano-N-benzamide substituent would likely influence the facial selectivity of such reactions. Achieving high levels of stereochemical control often necessitates the use of chiral catalysts or auxiliaries.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be systematically approached by modifying the three key structural components of the molecule.

Systematic Variation of the 4-Chloro Substituent

The 4-chloro substituent on the benzamide ring can be replaced with a variety of other groups to probe its influence on the compound's properties. Nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly if the ring is further activated with electron-withdrawing groups. mdpi.com Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, offer a versatile platform for introducing a wide array of substituents at the 4-position. These could include alkyl, aryl, alkoxy, or amino groups. Such modifications can significantly alter the electronic properties and steric profile of the benzamide moiety. acs.org

| Reaction Type | Reagent Example | Potential 4-Substituent |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |

| Stille Coupling | Organostannane | Alkyl/Aryl group |

| Nucleophilic Aromatic Substitution | Alkoxide | Alkoxy group |

Exploration of Different Substituents on the Cyclohexyl Ring (beyond cyano)

The 1-aminocyclohexanecarbonitrile (B112763) starting material can be replaced with other 1-aminocyclohexane derivatives to introduce different functionalities at this position. For example, using 1-aminocyclohexanecarboxylic acid would lead to the corresponding carboxylic acid derivative directly. The synthesis of various N-substituted cyclohexane (B81311) carboxamide derivatives has been explored in different contexts, showcasing the feasibility of incorporating diverse functionalities. google.comorientjchem.org

Isosteric Replacements in the Benzamide Scaffold

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. researchgate.net In the case of this compound, the central amide bond is a prime candidate for such modification. It can be replaced by other functional groups that mimic its geometry and hydrogen bonding capabilities, such as a thioamide, an ester, or various five-membered heterocyclic rings like triazoles or oxadiazoles. These modifications can impact the molecule's stability, lipophilicity, and interactions with biological targets.

| Original Group | Isosteric Replacement | Potential Advantage |

| Amide (-CONH-) | Thioamide (-CSNH-) | Altered hydrogen bonding and lipophilicity |

| Amide (-CONH-) | Ester (-COO-) | Modified metabolic stability |

| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, rigidified conformation |

| Amide (-CONH-) | Oxadiazole | Improved pharmacokinetic properties |

Directed Functionalization Strategies for Enhanced Reactivity and Selectivity

Directed functionalization strategies leverage the inherent chemical properties of a substrate to guide reagents to a specific site, thereby achieving high levels of chemo-, regio-, and stereoselectivity. For a molecule like this compound, these strategies are crucial for targeted modifications of either the aromatic C-H bonds or the aliphatic C-H bonds of the cyclohexane ring.

The amide functionality within the molecule is a key player in these strategies, often acting as a directing group in transition-metal-catalyzed C-H activation reactions. This approach allows for the functionalization of otherwise unreactive C-H bonds, providing a direct and atom-economical route to complex molecular architectures.

Ortho-C-H Functionalization of the Benzoyl Ring